molecular formula C9H11NO2 B171130 4-Amino-2,6-dimethylbenzoic acid CAS No. 16752-16-2

4-Amino-2,6-dimethylbenzoic acid

Cat. No. B171130
CAS RN: 16752-16-2
M. Wt: 165.19 g/mol
InChI Key: DVRPKVKKOXSQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-2,6-dimethylbenzoic acid” belongs to the class of organic compounds known as aminobenzoic acids . These are benzoic acids containing an amine group attached to the benzene moiety .


Molecular Structure Analysis

The molecular formula of “4-Amino-2,6-dimethylbenzoic acid” is C9H11NO2 . The InChI key is DVRPKVKKOXSQEH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Amines, like “4-Amino-2,6-dimethylbenzoic acid”, can undergo various reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

The physical form of “4-Amino-2,6-dimethylbenzoic acid” is solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis Techniques:

  • 4-Amino-2,6-dimethylbenzoic acid and related compounds have been synthesized using various techniques. For instance, 2-amino-4,5-dimethylbenzoic acid was synthesized from 3,4-dimethyl aniline, involving condensation, cyclization, and oxidation processes (Cheng Lin, 2013).
  • Similarly, an improved synthesis process was reported for 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a compound structurally related to 4-Amino-2,6-dimethylbenzoic acid, showcasing a shorter and higher-yielding route (G. Atwell, ShangJing Yang, W. Denny, 2002).

Chemical Modifications and Applications:

Material and Biological Interactions

Polymer Modification:

  • The compound has been involved in the modification of poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activities, indicating its potential in medical applications (H. M. Aly, H. L. A. El-Mohdy, 2015).

Antimicrobial and Antifungal Activities:

  • The proton-transfer complexes of a derivative of 4-Aminoantipyrine with quinol and picric acid were investigated, showcasing strong antimicrobial activities, suggesting potential environmental applications for extracting or eliminating residual amounts from environments (A. Adam, 2013).

Safety and Hazards

“4-Amino-2,6-dimethylbenzoic acid” has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRPKVKKOXSQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310603
Record name 4-amino-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dimethylbenzoic acid

CAS RN

16752-16-2
Record name 16752-16-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-dimethylbenzoic acid
Reactant of Route 2
4-Amino-2,6-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-2,6-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-2,6-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-2,6-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Amino-2,6-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.